molecular formula C12H12N4O2S2 B2364825 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 392290-60-7

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2364825
CAS RN: 392290-60-7
M. Wt: 308.37
InChI Key: LTXVDMAOXKNXBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, carbamoyl chloride of benzothiazole was prepared and then coupled with other heterocyclic thiol derivatives through an S-alkylation reaction to give the desired compounds . The characterization of these compounds was done using Fourier Transform Infrared Spectroscopy (FTIR), and 1HNMR analyses .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide”, are available. It has a molecular weight of 387.275 and a density of 1.7±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c1-8(17)13-11-15-16-12(20-11)19-7-10(18)14-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXVDMAOXKNXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide

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